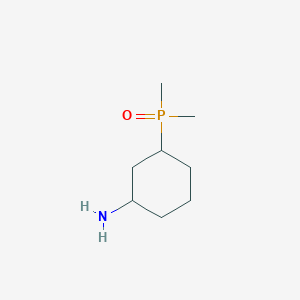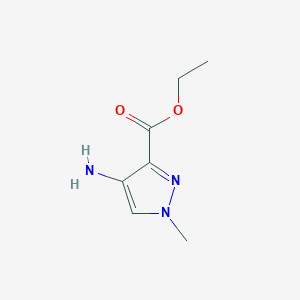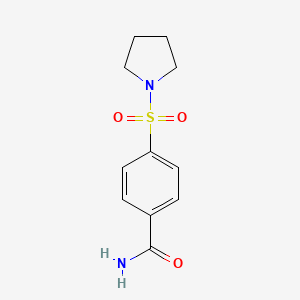
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Difluorocyclohexyl GABA, and it is a GABA (gamma-aminobutyric acid) derivative. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves the enhancement of GABA receptor activity. GABA receptors are responsible for the inhibition of neurotransmitter release in the central nervous system. This compound enhances the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA. Additionally, this compound has also been shown to have anxiolytic effects, which could potentially lead to the development of new drugs for the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate in lab experiments is its potential to enhance GABA receptor activity. This could potentially lead to the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate. One potential direction is the development of new drugs for the treatment of neurological disorders. This compound has shown potential in enhancing GABA receptor activity, which could lead to the development of new drugs for the treatment of epilepsy, anxiety disorders, and other neurological disorders. Another potential direction is the development of new lead compounds for the development of new drugs in the field of medicinal chemistry.
In conclusion, Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Further research and development in this field could lead to significant advancements in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,4-difluorocyclohexanone, which is then converted to 4,4-difluorocyclohexylamine. The next step involves the reaction of 4,4-difluorocyclohexylamine with ethyl 3-bromo-3-oxopropanoate to yield Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDPVDFWEFOMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCC(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)



![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)